2-[(2Z)-4-(4-iodophenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol
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Overview
Description
2-[4-(4-IODOPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]-1-ETHANOL is a complex organic compound featuring a thiazole ring, an iodophenyl group, and an ethanol moiety. This compound is part of the thiazole family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-IODOPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]-1-ETHANOL typically involves the reaction of 4-iodoaniline with thiourea and α-bromoacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-IODOPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[4-(4-IODOPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]-1-ETHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-IODOPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]-1-ETHANOL involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The iodophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
2-[4-(4-IODOPHENYL)-2-(PHENYLIMINO)-1,3-THIAZOL-3-YL]-1-ETHANOL is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H15IN2OS |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-[4-(4-iodophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol |
InChI |
InChI=1S/C17H15IN2OS/c18-14-8-6-13(7-9-14)16-12-22-17(20(16)10-11-21)19-15-4-2-1-3-5-15/h1-9,12,21H,10-11H2 |
InChI Key |
KQOIMYJMJIRZJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)I)CCO |
Origin of Product |
United States |
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